molecular formula C6H5Br B051945 Bromobenzene-13C6 CAS No. 112630-77-0

Bromobenzene-13C6

Cat. No.: B051945
CAS No.: 112630-77-0
M. Wt: 162.96 g/mol
InChI Key: QARVLSVVCXYDNA-IDEBNGHGSA-N
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Description

Bromobenzene-13C6 is a chemical compound where the benzene ring is labeled with carbon-13 isotopes. This isotopic labeling makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biochemistry. The molecular formula of this compound is C6H5Br, and it has a molecular weight of approximately 162.96 g/mol .

Mechanism of Action

Target of Action

Bromobenzene-13C6 is primarily used as a building block in chemical synthesis . It is utilized to introduce a phenyl group into other compounds . .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can be converted to the Grignard reagent, phenylmagnesium bromide . The exact mode of action and the resulting changes depend on the specific reaction conditions and the compounds it is reacting with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Safety precautions should be taken to avoid release to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromobenzene-13C6 can be synthesized through the bromination of benzene-13C6. The process typically involves the reaction of benzene-13C6 with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a bromine atom .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity benzene-13C6 and bromine, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Bromobenzene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bromobenzene-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate the dynamics of chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of labeled compounds for use in various industrial processes

Comparison with Similar Compounds

    Chlorobenzene-13C6: Similar to Bromobenzene-13C6 but with a chlorine atom instead of a bromine atom.

    Phenyl-13C6 isocyanate: Contains an isocyanate group attached to the benzene ring labeled with carbon-13.

    Benzoic acid-13C6: An oxidized form of benzene-13C6 with a carboxyl group.

Uniqueness: this compound is unique due to its specific isotopic labeling and the presence of a bromine atom, which makes it particularly useful in nucleophilic substitution reactions and as a precursor for other labeled compounds. Its isotopic purity and stability also make it a valuable tool in various research applications .

Properties

IUPAC Name

bromo(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461537
Record name Bromobenzene-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112630-77-0
Record name Bromobenzene-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-13C6, bromo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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